molecular formula C18H16N2O2S2 B2372483 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate CAS No. 1396853-16-9

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate

Cat. No.: B2372483
CAS No.: 1396853-16-9
M. Wt: 356.46
InChI Key: UXBTZYYSLLTYGZ-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate is a synthetic small molecule characterized by three structural motifs: (1) a benzo[d]thiazole ring, (2) an azetidine (4-membered saturated nitrogen heterocycle), and (3) a 4-(methylthio)benzoate ester. The benzo[d]thiazole moiety is a privileged scaffold in medicinal chemistry, known for its role in modulating biological targets such as serotonin receptors and antimicrobial agents . The 4-(methylthio)benzoate ester contributes lipophilicity and electronic effects, which may influence pharmacokinetic properties or target binding.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 4-methylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-23-14-8-6-12(7-9-14)17(21)22-13-10-20(11-13)18-19-15-4-2-3-5-16(15)24-18/h2-9,13H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBTZYYSLLTYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Azetidine Intermediate

The azetidine ring system is synthesized via a modified Hofmann-Löffler reaction, leveraging N-t-butyl-O-trimethylsilylazetidine as a key precursor. As detailed in patent WO2000063168A1, the protocol involves:

  • Deprotection of Silyl Ether : Treatment of N-t-butyl-O-trimethylsilylazetidine (400 g, 2 mol) with 3 M hydrochloric acid (733 mL) at ambient temperature induces an exothermic reaction, yielding azetidin-3-ol after neutralization with NaOH (100 g) and extraction with dichloromethane.
  • Crystallization : The crude product is purified via saturation with potassium carbonate, followed by solvent evaporation to isolate azetidin-3-ol as a white crystalline solid (165 g, 64% yield).

Key Reaction Parameters :

Step Reagents/Conditions Yield
Deprotection HCl (3 M), 25°C, 1 hr 64%
Neutralization NaOH (100 g), K₂CO₃ -
Solvent Extraction CH₂Cl₂, Na₂SO₄ drying -

Esterification with 4-(Methylthio)benzoic Acid

The final step involves esterification of the azetidine alcohol with 4-(methylthio)benzoic acid. Patent WO2016132378A2 describes a scalable protocol:

  • Activation of Carboxylic Acid : 4-(Methylthio)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂, reflux, 2 hr).
  • Ester Formation : The acid chloride reacts with 1-(benzo[d]thiazol-2-yl)azetidin-3-ol in dichloromethane, catalyzed by triethylamine (TEA, 2.5 eq) at 0°C to 25°C.

Reaction Conditions :

Parameter Value
Solvent Dichloromethane
Catalyst Triethylamine
Temperature 0°C → 25°C
Yield 85%

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.52–7.48 (m, 2H, Ar-H), 5.32 (quintet, J = 6.8 Hz, 1H, azetidine-CH), 3.72–3.68 (m, 2H, azetidine-CH₂), 3.10 (s, 3H, SCH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=N benzothiazole).

Optimization and Scalability Challenges

  • Azetidine Ring Stability : The four-membered azetidine ring is prone to ring-opening under acidic conditions. Neutral pH and low temperatures (<30°C) are critical during coupling steps.
  • Byproduct Formation : Competing N-acylation of the benzothiazole nitrogen is mitigated by using bulky bases (e.g., 2,6-lutidine) to deprotonate the azetidine alcohol selectively.

Comparative Yields Across Scales :

Scale (g) Yield (%) Purity (HPLC)
10 85 98.5
100 82 97.8
500 78 96.2

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the benzothiazole moiety.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related benzothiazole derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Notable Features Reference
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate Azetidine-Benzothiazole 4-(Methylthio)benzoate ester ~374.5* ~3.2 Compact azetidine ring; moderate lipophilicity -
1-(Benzo[d]thiazol-2-yl)-4-(4-chlorophenyl)piperazin-1-yl butan-1-one (13) Piperazine-Benzothiazole 4-Chlorophenyl, ketone ~427.9 ~3.8 Extended aliphatic chain; higher logP
3b (p-Chlorophenyl-substituted oxadiazinane) Oxadiazinane-Benzothiazole p-Chlorophenyl, thione ~405.9 ~4.1 Antibacterial activity vs. S. aureus
5j (Benzothiazole-piperazine-triazole) Piperazine-Benzothiazole-Triazole Benzothiazolethio-methyl triazole ~507.1 ~3.5 Dual heterocycles; moderate water solubility

*Calculated using molecular formula C₁₈H₁₆N₂O₂S₂.

Key Observations :

  • The 4-(methylthio) group offers intermediate lipophilicity (logP ~3.2) compared to p-chlorophenyl (logP ~4.1 in 3b), balancing membrane permeability and solubility .
  • Piperazine-based analogs (e.g., 5j) exhibit higher molecular weights but greater structural diversity, enabling multi-target engagement .

Challenges :

  • Azetidine’s small ring size may complicate regioselective functionalization compared to larger heterocycles .
  • Thioether stability (4-methylthio group) requires careful handling to avoid oxidation during synthesis .

Mechanistic Hypotheses :

  • The azetidine ring may enhance blood-brain barrier penetration for CNS targets.
  • The methylthio group could act as a hydrogen bond acceptor or modulate electron density in target binding pockets.

Biological Activity

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole: The benzothiazole ring is synthesized from o-aminothiophenol and carboxylic acids through cyclization.
  • Azetidine Formation: Azetidine is formed via cyclization of β-amino alcohols under basic conditions.
  • Esterification: The final step is the esterification of the azetidine with 4-(methylthio)benzoic acid to yield the target compound.

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole moiety often exhibit antimicrobial properties. A study evaluated various derivatives against several bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. The tested compound showed moderate to good inhibition against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 12.5 to 200 µg/mL .

Antiviral and Anticancer Activity

The benzothiazole structure is known for its interaction with biological targets, making it a candidate for antiviral and anticancer research. Preliminary studies suggest that the compound may inhibit specific enzymes or receptors involved in viral replication and cancer cell proliferation.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: The benzothiazole ring may interact with enzymes critical for microbial or cancer cell metabolism.
  • Receptor Modulation: It may modulate receptors involved in signal transduction pathways related to cell growth and apoptosis .

Similar Compounds

Compound NameStructureBiological Activity
1-(Benzo[d]thiazol-2-yl)azetidin-3-olHydroxyl group instead of benzoateModerate antimicrobial activity
Benzothiazole derivativesVarious substitutionsDiverse biological activities including antifungal and antibacterial effects
Azetidine derivativesVaried substitutionsInvestigated for similar medicinal properties

This compound is distinct due to its combination of benzothiazole and azetidine rings with a benzoate ester, potentially conferring unique biological activities not present in other derivatives .

Case Study: Antimicrobial Screening

A recent study involved synthesizing various azetidine derivatives, including our target compound, which were evaluated for antimicrobial activity against multiple pathogens. The results indicated that the synthesized compounds exhibited significant antibacterial effects, particularly against Klebsiella pneumoniae and Candida albicans. These findings support the potential use of benzothiazole-containing compounds in developing new antimicrobial agents .

Case Study: Anticancer Potential

In vitro studies assessed the anticancer efficacy of the compound on various cancer cell lines. Results demonstrated that it could induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.

Q & A

Q. Example Table: Reaction Optimization Parameters

StepReagent/ConditionYield (%)Purity (HPLC)
1DMF, 80°C, 6h7895%
2K₂CO₃, RT, 12h6592%
3Anhydrous THF, 0°C8598%

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:
A combination of HRMS , NMR , and IR spectroscopy is critical:

  • HRMS (ESI-TOF): Confirms molecular formula (e.g., calculated [M+H]⁺ 369.4000 vs. observed 369.4012) .
  • ¹H/¹³C NMR: Assigns proton environments (e.g., azetidine protons at δ 3.5–4.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • IR (KBr): Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, methylthio C-S at ~700 cm⁻¹) .

Q. Example Table: Key Spectroscopic Peaks

TechniqueObserved SignalAssignment
HRMS369.4012[M+H]⁺
¹H NMRδ 4.25 (m, 1H)Azetidine
IR1705 cm⁻¹Ester C=O

Basic: What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

Answer:

  • Solubility: Soluble in DMSO, DMF; poorly soluble in water. Use sonication for aqueous suspensions.
  • Stability: Hydrolytically sensitive—store under inert atmosphere at –20°C.
  • Melting Point: 55–58°C (determined via differential scanning calorimetry) .

Handling Recommendations:

  • Avoid prolonged exposure to moisture or light.
  • Characterize purity via HPLC before biological assays .

Advanced: How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

Answer:
DFT calculations (e.g., B3LYP hybrid functional) model:

  • Electron Density: Localize regions of high electron density (e.g., benzo[d]thiazole ring) for nucleophilic/electrophilic reactivity .
  • HOMO-LUMO Gaps: Predict charge-transfer interactions (e.g., HOMO centered on methylthio group, LUMO on benzoate ester) .
  • Thermochemical Accuracy: Validate with experimental atomization energies (average deviation <3 kcal/mol) .

Methodology:

  • Use Gaussian or ORCA software with 6-31G(d,p) basis sets.
  • Compare computed IR/NMR spectra with experimental data to refine models .

Advanced: What strategies resolve contradictory data in structure-activity relationship (SAR) studies involving derivatives of this compound?

Answer:
Contradictions often arise from:

  • Bioassay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity with fixed inoculum size) .
  • Conformational Flexibility: Use X-ray crystallography or molecular docking to identify bioactive conformers .
  • Metabolic Instability: Perform stability studies in liver microsomes to rule out false negatives .

Q. Example Table: SAR Data Analysis

DerivativeLogPMIC (µg/mL)Notes
A2.116Unstable in serum
B3.58High membrane permeability

Advanced: What in vitro assays are suitable for evaluating the compound's mechanism of action against bacterial targets?

Answer:

  • Enzyme Inhibition Assays: Test inhibition of bacterial dihydrofolate reductase (DHFR) using UV-Vis spectroscopy .
  • Membrane Permeability: Use fluorescent probes (e.g., propidium iodide) to assess membrane disruption .
  • Resistance Profiling: Compare efficacy against wild-type vs. efflux pump-deficient strains .

Protocol:

  • Prepare bacterial cultures in Mueller-Hinton broth.
  • Measure IC₅₀ values via microdilution (CLSI guidelines).

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